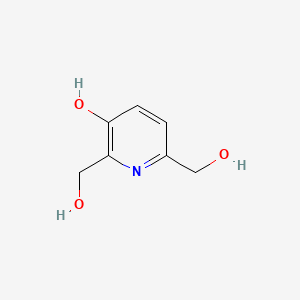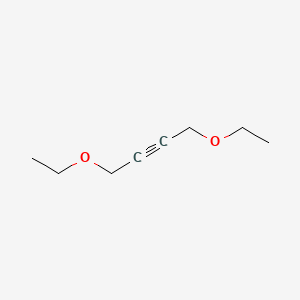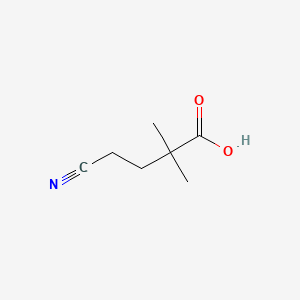
1,3-二氯二苯并-P-二噁英
描述
1,3-Dichlorodibenzo-P-dioxin (1,3-DCDD) is a persistent environmental pollutant that is of concern due to its high toxicity and ability to bioaccumulate in both humans and animals. It is a member of the polychlorinated dibenzodioxin (PCDD) family, which is a group of 209 compounds that are produced as a by-product of industrial processes such as the manufacture of herbicides, wood preservatives, chlorinated solvents and bleaching agents. 1,3-DCDD is one of the most toxic of the PCDDs and is known to have a variety of adverse effects on humans and animals, including cancer, reproductive and developmental abnormalities, and endocrine disruption.
科学研究应用
环境污染指标
1,3-二氯二苯并-P-二噁英,与其他二噁英一样,是一种持久性有机污染物。 它可以作为环境污染的指标,特别是在含氯物质合成过程和焚烧的背景下 .
生物累积研究
二噁英,包括 1,3-二氯二苯并-P-二噁英,由于其亲脂性,会在人类和野生动物体内生物累积。 这使得它们在研究生物累积模式以及这些模式对健康和发展的影响方面很有用 .
毒性研究
1,3-二氯二苯并-P-二噁英的毒性可以被研究,以了解其对人类和动物的健康影响。 众所周知,二噁英会导致发育障碍和癌症 .
传感和识别
1,3-二氯二苯并-P-二噁英可用于传感和识别系统的开发。 例如,据报道一种稳定的锆基金属有机框架可用于特异性识别多氯二苯并-p-二噁英分子 .
生物转化研究
1,3-二氯二苯并-P-二噁英的生物转化可以使用某些真菌进行研究。 例如,白腐真菌 Phlebia lindtneri 已被用于将 2,7-二氯二苯并-p-二噁英生物转化为羟化的 diCDD .
代谢研究
1,3-二氯二苯并-P-二噁英在人体内的代谢可以被研究,以了解这些化合物是如何在脂肪组织中储存的,以及为什么它们不容易代谢或排泄 .
作用机制
Target of Action
1,3-Dichlorodibenzo-P-dioxin primarily targets the Aryl hydrocarbon receptor (AhR) . The AhR is an intracellular protein that functions as a ligand-dependent transcription factor . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
The compound interacts with its target, the AhR, leading to changes in gene expression . This interaction may result from the direct binding of the AhR and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements . This binding initiates a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dichlorodibenzo-P-dioxin involve alterations in gene expression . These alterations occur at an inappropriate time and/or for an inappropriately long time . The response to 1,3-Dichlorodibenzo-P-dioxin likely involves a relatively complex interplay between multiple genetic and environmental factors .
Pharmacokinetics
Like other dioxins, it is likely to be lipophilic and bioaccumulate in humans and wildlife . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The molecular and cellular effects of 1,3-Dichlorodibenzo-P-dioxin’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . These changes can lead to a variety of biological responses, including developmental disturbances and potentially cancer .
Action Environment
The action, efficacy, and stability of 1,3-Dichlorodibenzo-P-dioxin can be influenced by various environmental factors. As a persistent organic pollutant, it can remain in the environment for more than 100 years . Its production and release into the environment are primarily anthropogenic, resulting from processes such as organochloride-related manufacturing, incineration of chlorine-containing substances, and chlorine bleaching of paper .
生化分析
Biochemical Properties
1,3-Dichlorodibenzo-P-dioxin interacts with the estrogen receptor, a nuclear hormone receptor . The steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Cellular Effects
Polychlorinated dibenzodioxins, including 1,3-Dichlorodibenzo-P-dioxin, are known to bioaccumulate in humans and wildlife due to their lipophilic properties . They may cause developmental disturbances and cancer . They are also known to cause liver damage and neurological effects, including headaches, weakness, muscular aches, and pains .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dichlorodibenzo-P-dioxin involves binding interactions with biomolecules and changes in gene expression . It acts via an intracellular protein . The ring cleavage dioxygenases catalyze the critical ring-opening step in the catabolism of aromatic compounds .
Dosage Effects in Animal Models
In animal models, the effects of 1,3-Dichlorodibenzo-P-dioxin vary with different dosages . High doses of dioxins, particularly TCDD, may cause nausea, vomiting, and diarrhea, hepatic damage, and neurological effects .
Metabolic Pathways
The metabolic pathways of 1,3-Dichlorodibenzo-P-dioxin involve two major catabolic routes: lateral and angular dioxygenation pathways .
Transport and Distribution
1,3-Dichlorodibenzo-P-dioxin is well absorbed following oral exposure and undergoes extensive distribution throughout body tissues, with particular accumulation in the liver and adipose tissues .
Subcellular Localization
The subcellular localization of 1,3-Dichlorodibenzo-P-dioxin is primarily in the membrane . This localization may affect its activity or function.
属性
IUPAC Name |
1,3-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYJYMAKTBXNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198603 | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50585-39-2 | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ549UV066 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)











